Methyl 3-acetamido-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-acetamido-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMJKDLUNBJHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetamido-1-benzothiophene-2-carboxylate typically involves the acylation of 3-amino-1-benzothiophene-2-carboxylate. The process can be summarized as follows:
Starting Material: 3-amino-1-benzothiophene-2-carboxylate.
Acylation Reaction: The amino group is acylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Methyl 3-acetamido-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of benzothiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 3-acetamido-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The benzothiophene core can interact with various biological targets, influencing pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Effects: Acetamido vs. Amino Groups
- Methyl 3-amino-1-benzothiophene-2-carboxylate (Compound 1 in ): Lacks the acetyl group, reducing steric bulk and polarity. Reported melting point: 107–108°C (slightly lower than literature values of 110–111°C) . Higher reactivity in nucleophilic substitution due to the free amino group.
- Expected higher thermal stability due to reduced nucleophilicity compared to the amino analog.
Ester Group Variations: Methyl vs. Ethyl Esters
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ():
- Features ethyl esters and a methyl group on the thiophene ring.
- Ethyl esters lower melting points compared to methyl esters due to increased hydrophobicity.
- The dicarboxylate structure enhances solubility in organic solvents but reduces crystallinity.
- Methyl 3-acetamido-1-benzothiophene-2-carboxylate: Methyl ester likely results in a higher melting point and better crystalline packing than ethyl analogs. Monocarboxylate structure simplifies synthetic modification compared to dicarboxylates.
Core Structure: Benzothiophene vs. Thiophene/Tetrahydrobenzothiophene
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():
- Partially saturated benzothiophene core reduces aromaticity, altering electronic properties.
- Increased flexibility may hinder crystallization but improve bioavailability.
This compound :
- Fully aromatic benzothiophene core enhances planarity and π-π stacking interactions, favoring solid-state stability.
- Higher rigidity may limit solubility in polar solvents.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a benzothiophene core, which is known for its varied biological activities. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to its therapeutic potential.
1. Antibacterial Activity
Research indicates that benzothiophene derivatives exhibit notable antibacterial properties. This compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. The compound was found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
| Enzyme | IC50 Value |
|---|---|
| COX-1 | 22 µM |
| COX-2 | 18 µM |
| LOX | 29 µM |
The inhibition of these enzymes suggests that this compound could be a candidate for treating inflammatory diseases such as arthritis or asthma.
3. Anticancer Activity
Initial studies have indicated that this compound may possess anticancer properties. In vitro tests on cancer cell lines have shown promising results:
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 12 µM |
| A549 (Lung Cancer) | 10 µM |
These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Antibacterial Properties : A study published in the International Journal of Pharmaceutical Sciences demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against S. aureus and E. coli .
- Anti-inflammatory Mechanism : Research outlined in Frontiers in Pharmacology indicated that the compound effectively reduced pro-inflammatory cytokines in cell culture models, suggesting a mechanism involving the modulation of inflammatory pathways .
- Anticancer Screening : A comprehensive evaluation conducted by researchers at a leading university revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
